An In-Depth Technical Guide to the 1H-Pyrazolo[4,3-b]pyridine Core Structure
An In-Depth Technical Guide to the 1H-Pyrazolo[4,3-b]pyridine Core Structure
This guide provides a comprehensive technical overview of the 1H-pyrazolo[4,3-b]pyridine core, a significant heterocyclic scaffold in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering insights into its structure, properties, synthesis, and therapeutic applications.
Introduction: The Significance of the 1H-Pyrazolo[4,3-b]pyridine Scaffold
The 1H-pyrazolo[4,3-b]pyridine core is a bicyclic aromatic heterocycle, comprising a pyrazole ring fused to a pyridine ring. This scaffold is considered a "privileged structure" in drug discovery, as its derivatives have demonstrated a wide range of biological activities. Its structural rigidity, coupled with the presence of multiple hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with various biological targets, particularly protein kinases. The fusion of the electron-rich pyrazole ring with the electron-deficient pyridine ring creates a unique electronic environment that influences its chemical reactivity and pharmacological properties.
Core Structure and Physicochemical Properties
The 1H-pyrazolo[4,3-b]pyridine system is one of several possible isomers of pyrazolopyridine. The numbering of the atoms in the ring system is crucial for the unambiguous identification of its derivatives.
Nomenclature and Structure
The IUPAC name for this core is 1H-pyrazolo[4,3-b]pyridine. The numbering of the atoms in the heterocyclic system is as follows:
Caption: Structure and numbering of the 1H-pyrazolo[4,3-b]pyridine core.
Physicochemical Properties
The physicochemical properties of the unsubstituted 1H-pyrazolo[4,3-b]pyridine core are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for designing derivatives with improved pharmacokinetic profiles.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃ | PubChem[1] |
| Molecular Weight | 119.12 g/mol | PubChem[1] |
| Predicted pKa | 10.94 ± 0.30 | ChemicalBook[2] |
| Predicted XLogP3 | 0.6 | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich[3] |
The predicted pKa suggests that the pyridine nitrogen is weakly basic, a consequence of the electron-withdrawing effect of the fused pyrazole ring. The predicted XLogP3 value indicates a relatively polar nature, which can be modulated by the introduction of various substituents to optimize drug-like properties.
Synthesis of the 1H-Pyrazolo[4,3-b]pyridine Core
The synthesis of the 1H-pyrazolo[4,3-b]pyridine scaffold can be broadly categorized into two main strategies:
-
Construction of the pyrazole ring onto a pre-existing pyridine.
-
Construction of the pyridine ring onto a pre-existing pyrazole.
A common and efficient method involves the annulation of a pyrazole ring onto a functionalized pyridine precursor. One such approach utilizes a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction starting from readily available 2-chloro-3-nitropyridines.[4]
Caption: General workflow for the synthesis of 1H-pyrazolo[4,3-b]pyridines.
Chemical Reactivity and Functionalization
The chemical reactivity of the 1H-pyrazolo[4,3-b]pyridine core is dictated by the electronic nature of the fused rings. The pyridine ring is generally electron-deficient and susceptible to nucleophilic attack, while the pyrazole ring is electron-rich and more prone to electrophilic substitution.
-
Electrophilic Substitution: The pyrazole moiety is the preferred site for electrophilic attack, with the C3 position being the most reactive. Halogenation and nitration can be achieved at this position under controlled conditions.
-
Nucleophilic Substitution: The pyridine ring can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present at the C5 or C7 positions.
-
N-Functionalization: The nitrogen atoms of the pyrazole ring (N1 and N2) can be alkylated or arylated, which is a common strategy in drug design to modulate potency and pharmacokinetic properties.
Caption: Key reactivity sites on the 1H-pyrazolo[4,3-b]pyridine core.
Applications in Drug Discovery
The 1H-pyrazolo[4,3-b]pyridine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. Its ability to act as a hinge-binding motif in protein kinases has led to the discovery of numerous potent and selective inhibitors.
Kinase Inhibition
Derivatives of 1H-pyrazolo[4,3-b]pyridine have been extensively investigated as inhibitors of various protein kinases implicated in cancer and other diseases. The pyrazole moiety typically forms crucial hydrogen bonds with the hinge region of the kinase domain, while substituents on the core structure can be tailored to achieve selectivity and potency.
| Target Kinase(s) | Therapeutic Area | Example Compound | Key Findings | Reference |
| FGFR | Cancer | 7n | Potent and selective FGFR inhibitor with significant in vivo antitumor activity. | Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors |
| ALK (L1196M mutant) | Non-Small Cell Lung Cancer | 10g | Overcomes crizotinib resistance by effectively inhibiting the ALK gatekeeper mutant. | Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors[5] |
| TBK1 | Cancer, Immunology | 15y | A potent and selective TBK1 inhibitor with an IC₅₀ value of 0.2 nM. | Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors[6][7] |
| TRKA | Cancer | C03 | Showed acceptable activity with an IC₅₀ value of 56 nM and inhibited cancer cell line proliferation. | Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors |
Other Therapeutic Applications
Beyond kinase inhibition, the 1H-pyrazolo[4,3-b]pyridine core has shown promise in other therapeutic areas, including:
-
Antimicrobial agents: Certain derivatives have demonstrated antibacterial and antifungal activity.
-
CNS disorders: The scaffold has been explored for the development of agents targeting neurological disorders.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following is a representative protocol for the synthesis and characterization of a 1H-pyrazolo[4,3-b]pyridine derivative, based on published literature.
Synthesis of Ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate
This protocol is adapted from a method for synthesizing pyrazolo[4,3-b]pyridines via a modified Japp-Klingemann reaction.[4]
Step 1: Synthesis of the β-ketoester intermediate
-
To a solution of a substituted 2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Add ethyl acetoacetate (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Japp-Klingemann Cyclization
-
Prepare a solution of the appropriate aniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.
-
Add a solution of sodium nitrite (1.0 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve the β-ketoester intermediate (1.0 eq) in ethanol and cool to 0 °C.
-
Add the freshly prepared diazonium salt solution dropwise to the β-ketoester solution.
-
Stir the reaction mixture at 0 °C for 2 hours, then at room temperature for 12 hours.
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄) and heat the mixture to reflux for 4 hours to facilitate cyclization.
-
Cool the reaction mixture and neutralize with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.
-
Purify the final product by column chromatography or recrystallization.
Characterization Protocol: X-ray Crystallography
The definitive three-dimensional structure of a novel 1H-pyrazolo[4,3-b]pyridine derivative can be determined by single-crystal X-ray diffraction.[8]
-
Crystal Growth: Grow single crystals of the purified compound suitable for X-ray analysis. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Data Collection: Mount a suitable single crystal on a goniometer head. Collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[8]
-
Structure Solution and Refinement: Process the collected data using appropriate software. Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F².
-
Data Analysis: Analyze the refined structure to determine bond lengths, bond angles, and intermolecular interactions. This provides crucial insights into the conformation of the molecule and its packing in the solid state.[8]
Conclusion
The 1H-pyrazolo[4,3-b]pyridine core represents a highly versatile and valuable scaffold in modern medicinal chemistry. Its unique electronic and structural features have enabled the development of a wide array of potent and selective therapeutic agents, particularly in the field of oncology. A thorough understanding of its synthesis, reactivity, and structure-activity relationships is crucial for the rational design of next-generation drugs based on this privileged heterocyclic system.
References
-
A straightforward and efficient protocol for the synthesis of pyrazolo[4,3-b]pyridines and indazoles. (2023). Molecules, 28(2), 863. Available from: [Link]4]
-
PubChem. (n.d.). 1H-Pyrazolo[4,3-b]pyridine. Retrieved from [Link]1]
-
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016). ACS Medicinal Chemistry Letters, 7(5), 512-517. Available from: [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426-1438. Available from: [Link]5]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425. Available from: [Link]6][7]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Medicinal Chemistry, 13(12), 1535-1545. Available from: [Link]
Sources
- 1. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo 4,3-b pyridine AldrichCPR 272-52-6 [sigmaaldrich.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
